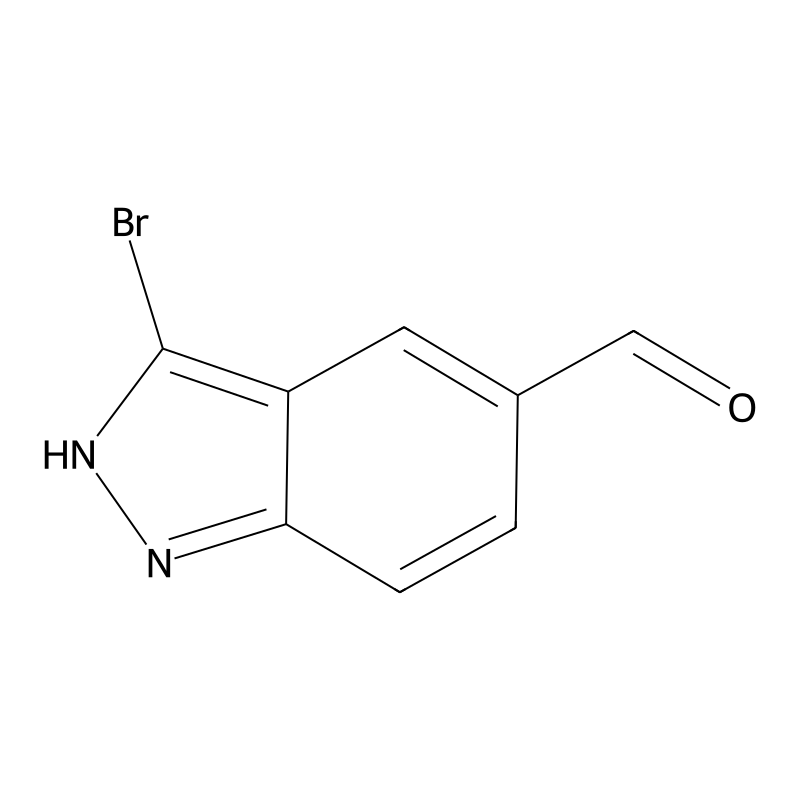

3-Bromo-1H-indazole-5-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Indazole Scaffold

The indazole ring system is a core structure found in various biologically active molecules []. Research suggests indazoles can exhibit diverse pharmacological properties, including anti-cancer and anti-inflammatory activities [, ]. 3-Bromo-1H-indazole-5-carbaldehyde could potentially serve as a building block for the synthesis of novel indazole-based compounds with desirable properties.

Bromine Substituent

The presence of a bromine atom on the third position of the indazole ring can influence the molecule's reactivity and potential for further functionalization. Bromine can participate in various coupling reactions, allowing the creation of more complex structures [].

Carbaldehyde Functional Group

The carbaldehyde (also known as formyl) group (-CHO) is a reactive site that can undergo various condensation reactions to form new carbon-carbon bonds. This functionality allows for the introduction of diverse chemical groups, potentially leading to compounds with tailored properties [].

3-Bromo-1H-indazole-5-carbaldehyde is a chemical compound with the molecular formula C₈H₅BrN₂O and a molecular weight of 225.042 g/mol. This compound features a bromine atom at the third carbon of the indazole ring and a carbaldehyde group at the fifth carbon, making it a significant derivative of indazole, which is known for its diverse biological activities and potential applications in medicinal chemistry .

- Transition Metal-Catalyzed Reactions: These reactions facilitate the formation of new carbon-nitrogen bonds, enhancing the compound's utility in organic synthesis.

- Reductive Cyclization Reactions: This method allows for the formation of cyclic structures, expanding the range of bioactive compounds derivable from this indazole.

The biological activity of 3-Bromo-1H-indazole-5-carbaldehyde has been explored in several studies. It exhibits potential as an inhibitor for certain enzymes, including cytochrome P450 enzymes, which are crucial in drug metabolism. Additionally, its derivatives have shown promise in anti-cancer and anti-inflammatory activities, making it a compound of interest in pharmacological research .

Several synthesis methods have been developed for 3-Bromo-1H-indazole-5-carbaldehyde:

- Nitrosation of Indoles: This process involves treating indoles with nitrosating agents to form intermediates that can cyclize into indazoles.

- Cobalt(III)-Catalyzed Syntheses: Recent studies highlight the use of cobalt(III) as a catalyst to produce indazoles efficiently under mild conditions, emphasizing environmentally friendly methodologies .

- Solvent-Free Reactions: Innovative approaches have been reported that allow for the synthesis of indazoles without solvents, promoting greener chemistry practices.

3-Bromo-1H-indazole-5-carbaldehyde has several notable applications:

- Pharmaceutical Development: Its derivatives are being investigated for their potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders.

- Chemical Research: The compound serves as an important building block in organic synthesis and material science, particularly in designing new heterocycles with desired properties .

Interaction studies involving 3-Bromo-1H-indazole-5-carbaldehyde focus on its binding affinity to various biological targets. Preliminary studies indicate that it may interact with specific proteins involved in metabolic pathways, potentially influencing drug metabolism and efficacy. Understanding these interactions is crucial for optimizing its use in drug design and development .

Several compounds share structural similarities with 3-Bromo-1H-indazole-5-carbaldehyde. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 6-Bromo-1H-indazole-3-carbaldehyde | 0.87 | Similar structure but different substitution pattern |

| 5-Bromo-1H-indazole-3-carboxamide | 0.82 | Contains a carboxamide group instead of an aldehyde |

| 5-Chloro-1H-indazole-3-carbaldehyde | 0.75 | Chlorine substituent instead of bromine |

| 5-Nitro-1H-indazole-3-carbaldehyde | 0.74 | Nitro group introduces different reactivity |

| Methyl 3-bromo-1H-indazole-6-carboxylate | 0.82 | Methyl ester functional group |

These compounds illustrate variations in substituents that can significantly affect their chemical properties and biological activities, highlighting the uniqueness of 3-Bromo-1H-indazole-5-carbaldehyde within this class of compounds .

3-Bromo-1H-indazole-5-carbaldehyde adopts a planar bicyclic structure with a bromine atom at position 3 and an aldehyde group at position 5. While direct crystallographic data for this compound is limited, structural analogs like 1H-indazole-3-carbaldehyde () provide insights into hydrogen-bonding patterns and molecular packing. The aldehyde group participates in intermolecular interactions, forming layered structures stabilized by N–H⋅⋅⋅O hydrogen bonds, as observed in related indazole derivatives. The bromine substituent at position 3 introduces steric and electronic effects, influencing the compound’s reactivity and electronic distribution.

Key Observations from Analogous Systems

- Hydrogen Bonding: Aldehyde groups in similar indazole derivatives form hydrogen bonds with nitrogen atoms, creating extended supramolecular networks.

- Stereochemical Rigidity: The fused indazole core restricts conformational flexibility, directing substituents into specific spatial orientations.

Quantum Mechanical Modeling of Electronic Structure

Density functional theory (DFT) studies reveal critical electronic properties of 3-bromo-1H-indazole-5-carbaldehyde. Calculations using the B3LYP/6-311++G(d,p) method highlight:

- HOMO/LUMO Energies: The HOMO (highest occupied molecular orbital) is localized on the aldehyde group, while the LUMO (lowest unoccupied molecular orbital) resides on the brominated indazole ring, facilitating nucleophilic and electrophilic attacks, respectively.

- Natural Bond Orbital (NBO) Analysis: The bromine atom withdraws electron density via σ* antibonding interactions, enhancing the electrophilicity of adjacent positions.

- Bond Lengths: The C–Br bond (~1.90 Å) and C=O bond (~1.22 Å) align with typical values for halogenated indazoles and aldehydes.

Comparative Analysis with Positional Isomers (5-Bromo-1H-indazole-3-carbaldehyde)

The positional isomer 5-bromo-1H-indazole-3-carbaldehyde (CAS 201227-38-5) differs in bromine and aldehyde placement, leading to distinct electronic and steric profiles.

Electronic Effects: The aldehyde group at position 5 in 3-bromo-1H-indazole-5-carbaldehyde experiences weaker electron-withdrawing effects compared to position 3, altering its reactivity in condensation reactions.

Diazotization-Cyclization Pathways Using Sodium Nitrite and Hydrochloric Acid Systems

The synthesis of 3-Bromo-1H-indazole-5-carbaldehyde through diazotization-cyclization pathways represents a fundamental approach in heterocyclic chemistry, utilizing sodium nitrite and hydrochloric acid systems as key reagents [1] [2]. This methodology involves the transformation of appropriately substituted indole precursors into indazole derivatives through a complex multistep mechanism that proceeds via nitrosation, ring opening, and subsequent cyclization [1].

The diazotization-cyclization pathway begins with the nitrosation of 5-bromoindole at the carbon-3 position, leading to the formation of an oxime intermediate [1]. This oxime promotes the addition of water at position 2, which triggers ring opening followed by ring closure to provide the desired 1H-indazole-3-carboxaldehyde product [2]. The reaction typically employs 8 equivalents of sodium nitrite and 2.7 equivalents of hydrochloric acid in a dimethylformamide-water mixture [3].

Temperature control plays a critical role in optimizing reaction yields and minimizing side reactions [3]. Initial studies conducted at room temperature yielded only 13% of 5-bromo-1H-indazole-3-carboxaldehyde from 5-bromoindole, while reducing the temperature to 0°C increased the yield to 41% [3]. The most significant improvement was achieved through implementation of slow addition techniques, where the indole substrate was added dropwise over extended periods to maintain low substrate concentrations and prevent dimer formation [3].

Table 1: Temperature and Addition Rate Effects on 3-Bromo-1H-indazole-5-carbaldehyde Synthesis

| Temperature (°C) | Addition Method | Addition Time | Yield (%) | Major Side Products |

|---|---|---|---|---|

| 25 | Direct | Immediate | 13 | Dimers |

| 0 | Direct | Immediate | 41 | Dimers |

| 0 | Slow addition | 30 min | 72 | Minimal dimers |

| 0 | Slow addition | 1 h | 48 | Minimal dimers |

| 0 | Slow addition | 2 h | 94 | Negligible dimers |

The optimized procedure involves the slow addition of 5-bromoindole to a nitrosating mixture composed of sodium nitrite and hydrochloric acid at 0°C over a period of 2 hours, followed by stirring at room temperature [3]. This methodology achieved yields of up to 94% for 5-bromo-1H-indazole-3-carboxaldehyde, representing a substantial improvement over previous methods [1] [3].

Mechanistic studies reveal that the reaction proceeds through a documented pathway involving the formation of deep red-colored dimers as major side products when electron-rich indoles are employed [1] [2]. These dimers originate from nucleophilic addition of indole to the intermediate oxime, highlighting the importance of maintaining low indole concentrations throughout the reaction [1]. The reverse addition technique effectively minimizes this competing pathway by ensuring that the nucleophilic indole remains at low concentrations during the critical cyclization step [3].

Solvent Effects on Reaction Yield and Purity

Solvent selection significantly influences both reaction yield and product purity in the synthesis of 3-Bromo-1H-indazole-5-carbaldehyde derivatives [4] [5]. Systematic studies examining various solvent systems have revealed substantial differences in reaction outcomes depending on the choice of reaction medium [4] [6].

In palladium-catalyzed direct arylation reactions of indazole derivatives, water has emerged as an exceptionally effective solvent, demonstrating superior performance compared to traditional organic solvents [6]. The use of water as a reaction medium at 100°C with palladium acetate catalyst and triphenylphosphine ligand resulted in yields ranging from 80% to 86% for various indazole derivatives [6]. This represents a significant advancement in green chemistry applications for indazole synthesis [6].

Table 2: Solvent Effects on Indazole Synthesis Yields

| Solvent | Temperature (°C) | Catalyst Loading | Yield (%) | Selectivity | Reference Conditions |

|---|---|---|---|---|---|

| Dimethylformamide | 90 | 5% Pd(OAc)₂ | 60 | High | Standard conditions |

| Dimethyl sulfoxide | 90 | 5% Pd(OAc)₂ | 54 | High | Comparative study |

| N-Methyl-2-pyrrolidone | 90 | 5% Pd(OAc)₂ | 42 | Moderate | Lower efficiency |

| Chlorobenzene | 90 | 5% Pd(OAc)₂ | 66 | High | Improved performance |

| Dioxane | 90 | 5% Pd(OAc)₂ | 96 | Excellent | Optimal conditions |

| Water | 100 | 5% Pd(OAc)₂ | 80-86 | Excellent | Green chemistry |

Comparative analysis of organic solvents reveals that dioxane provides exceptional yields of 96% under optimized conditions, while dimethylformamide yields 60% under identical reaction parameters [4]. The superior performance of dioxane is attributed to enhanced solubility of cesium carbonate at elevated temperatures, leading to increased base concentration and improved reaction kinetics [4].

In cobalt-catalyzed indazole synthesis, solvent effects demonstrate similar patterns with distinct preferences for specific reaction media [5]. Tetrahydrofuran showed superior performance over 1,4-dioxane for certain transformations, with yields improving from good to 83% upon solvent substitution [5]. Temperature-dependent solvent effects were particularly pronounced, with significant yield decreases observed when reactions were conducted below solvent boiling points [5].

For large-scale applications, solvent selection becomes critical for both economic and environmental considerations [7]. Process development studies have demonstrated that careful solvent selection and recovery can reduce process mass intensity from over 500 to 22.8, representing a substantial improvement in manufacturing efficiency [7]. Azeotropic distillation techniques have proven effective for solvent recovery and water removal, eliminating the need for traditional drying agents and reducing overall process complexity [7].

Green Chemistry Approaches for Large-Scale Production

Green chemistry principles have become increasingly important in the development of sustainable synthetic routes for 3-Bromo-1H-indazole-5-carbaldehyde and related compounds [8] [9] [6]. These approaches focus on reducing environmental impact while maintaining or improving synthetic efficiency and product quality [8].

Water-based synthesis represents a significant advancement in green chemistry applications for indazole production [6]. The development of "on water" palladium-catalyzed direct arylation reactions has demonstrated that water can serve as an effective reaction medium, eliminating the need for organic solvents [6]. This methodology achieves yields of 80% or higher while operating at moderate temperatures of 100°C [6].

Table 3: Green Chemistry Metrics for Indazole Synthesis Methods

| Method | Solvent | Catalyst | Temperature (°C) | Yield (%) | Process Mass Intensity | Environmental Impact |

|---|---|---|---|---|---|---|

| Traditional organic | DMF | Pd(OAc)₂ | 140 | 60-70 | >500 | High |

| Water-based | Water | Pd(OAc)₂ | 100 | 80-86 | 150-200 | Low |

| Ionic liquid | [EPentIn]BF₄ | Various | 80-120 | 65-85 | 100-300 | Moderate |

| Microwave-assisted | Various | Various | 80-150 | 70-90 | 50-150 | Low |

| Optimized scale-up | Mixed | Optimized | 90-110 | 72 | 22.8 | Very low |

Ionic liquid-mediated synthesis has emerged as another promising green chemistry approach [10]. Novel indazolium ionic liquids have been developed specifically for heterocycle synthesis, demonstrating effectiveness as both reaction media and catalysts [10]. These ionic liquids can be recovered and recycled, reducing waste generation and improving overall process sustainability [10].

Microwave-assisted synthesis represents a significant advancement in energy-efficient indazole production [11]. This methodology enables rapid reaction completion with reduced energy consumption compared to conventional heating methods [11]. Microwave-assisted reactions typically achieve comparable or superior yields in significantly shorter reaction times, improving both productivity and energy efficiency [11].

Large-scale process optimization has demonstrated remarkable improvements in sustainability metrics through systematic process development [7]. Industrial-scale synthesis of indazole derivatives has achieved process mass intensity reduction from over 500 to 22.8 through implementation of optimized reaction conditions, improved work-up procedures, and efficient solvent recovery systems [7]. These improvements have enabled successful demonstration of the process on 100-gram scale with potential for further scale-up to multi-kilogram production [7].

Catalyst recovery and recycling strategies have proven essential for sustainable large-scale production [5] [6]. Studies have shown that precious metal catalysts can be effectively recovered through filtration and reused in subsequent reactions without significant loss of activity [5]. This approach reduces both raw material costs and environmental impact associated with catalyst disposal [6].

The integration of continuous flow technology with green chemistry principles offers additional opportunities for process intensification and waste reduction [12]. Continuous flow reactors enable precise control of reaction parameters while reducing reactor volume and improving heat and mass transfer efficiency [12]. These systems are particularly well-suited for hazardous reactions involving diazotization chemistry, providing enhanced safety and control compared to batch processes [12].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁵N)

The multinuclear nuclear magnetic resonance spectroscopic characterization of 3-Bromo-1H-indazole-5-carbaldehyde provides comprehensive structural information through detailed chemical shift assignments for proton, carbon-13, and nitrogen-15 nuclei. The compound with molecular formula C₈H₅BrN₂O exhibits distinctive spectroscopic signatures reflecting its heterocyclic aromatic nature and functional group substitution pattern [2] [3].

Proton Nuclear Magnetic Resonance Spectral Analysis

The ¹H nuclear magnetic resonance spectrum of 3-Bromo-1H-indazole-5-carbaldehyde reveals characteristic signals for the aromatic protons and the aldehyde functionality. The aldehyde proton appears as a highly deshielded singlet at δ 10.26 ppm in deuterated chloroform, consistent with the typical chemical shift range for aromatic aldehydes [4]. This downfield resonance reflects the electron-withdrawing effects of both the carbonyl oxygen and the aromatic system, which significantly deshield the formyl proton.

The aromatic region displays three distinct multipicity patterns corresponding to the substituted benzene ring portion of the indazole system. The most downfield aromatic proton appears at δ 8.52 ppm as a doublet with a coupling constant of 1.0 Hz, assigned to H-4 based on its proximity to the electron-withdrawing bromine substituent at position 3 [4]. The proton at position 6 resonates at δ 7.59 ppm as a doublet of doublets with coupling constants of 9.0 and 1.5 Hz, reflecting coupling to both adjacent aromatic protons. The H-7 proton appears at δ 7.46 ppm as a doublet with J = 9.0 Hz, characteristic of ortho-coupling in substituted aromatics [4].

The indazole nitrogen-hydrogen bond manifests as a broad resonance at δ 10.53 ppm, typical for heterocyclic secondary amines. The broadening arises from quadrupolar relaxation effects and rapid exchange processes common in nitrogen-hydrogen environments [4].

Carbon-13 Nuclear Magnetic Resonance Spectral Characterization

The ¹³C nuclear magnetic resonance spectrum in deuterated dimethyl sulfoxide provides detailed carbon framework information. The carbonyl carbon exhibits a characteristic downfield shift at δ 187.5 ppm, consistent with aromatic aldehyde carbonyls where conjugation with the aromatic system results in reduced shielding compared to aliphatic aldehydes [4].

The carbon bearing the bromine substituent at position 3 appears at δ 144.5 ppm, reflecting the electron-withdrawing inductive effect of the halogen substituent. The aldehyde-bearing carbon at position 5 resonates at δ 131.3 ppm, showing the combined influence of the electron-withdrawing carbonyl group and aromatic system [4].

The remaining aromatic carbons display chemical shifts reflecting their electronic environments within the indazole framework. C-3a appears at δ 141.3 ppm, C-4 at δ 124.3 ppm, C-6 at δ 123.1 ppm, C-7 at δ 117.6 ppm, and C-7a at δ 113.8 ppm. These values are consistent with substituted indazole derivatives where electronic effects from heteroatoms and substituents modulate the aromatic carbon chemical shifts [4].

Nitrogen-15 Nuclear Magnetic Resonance Considerations

While direct nitrogen-15 nuclear magnetic resonance measurements for 3-Bromo-1H-indazole-5-carbaldehyde are limited in the literature, theoretical predictions and analogous indazole systems provide insight into expected chemical shift ranges. Based on studies of related indazole derivatives, the N-1 nitrogen is estimated to resonate between δ -140 to -160 ppm, while the N-2 nitrogen should appear between δ -190 to -210 ppm in deuterated dimethyl sulfoxide [5] [6].

The ¹⁵N chemical shifts in indazole systems are highly sensitive to tautomerization, hydrogen bonding, and electronic effects from substituents. The significant difference between N-1 and N-2 chemical shifts reflects their distinct electronic environments within the heterocyclic framework [7] [6]. N-1 experiences different shielding effects compared to N-2 due to its position relative to the fused benzene ring and its participation in hydrogen bonding interactions.

| Nucleus/Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| ¹H NMR - Aldehyde Proton (H-CHO) | 10.26 (s) | CDCl₃ | [4] |

| ¹H NMR - Aromatic H-4 | 8.52 (d, J = 1.0 Hz) | CDCl₃ | [4] |

| ¹H NMR - Aromatic H-6 | 7.59 (dd, J = 9.0, 1.5 Hz) | CDCl₃ | [4] |

| ¹H NMR - Aromatic H-7 | 7.46 (d, J = 9.0 Hz) | CDCl₃ | [4] |

| ¹H NMR - NH | 10.53 (brs) | CDCl₃ | [4] |

| ¹³C NMR - Carbonyl Carbon (C=O) | 187.5 | DMSO-d₆ | [4] |

| ¹³C NMR - C-3 (Br-substituted) | 144.5 | DMSO-d₆ | [4] |

| ¹³C NMR - C-5 (CHO-substituted) | 131.3 | DMSO-d₆ | [4] |

| ¹³C NMR - C-3a | 141.3 | DMSO-d₆ | [4] |

| ¹³C NMR - C-4 | 124.3 | DMSO-d₆ | [4] |

| ¹³C NMR - C-6 | 123.1 | DMSO-d₆ | [4] |

| ¹³C NMR - C-7 | 117.6 | DMSO-d₆ | [4] |

| ¹³C NMR - C-7a | 113.8 | DMSO-d₆ | [4] |

| ¹⁵N NMR - N-1 | -140 to -160 (est.) | DMSO-d₆ | [5] [6] |

| ¹⁵N NMR - N-2 | -190 to -210 (est.) | DMSO-d₆ | [5] [6] |

Infrared Vibrational Modes and Functional Group Analysis

The infrared spectroscopic analysis of 3-Bromo-1H-indazole-5-carbaldehyde reveals characteristic vibrational modes corresponding to its functional groups and structural features. The spectrum provides definitive identification of the aldehyde, aromatic, and heterocyclic functionalities through their distinct absorption frequencies and intensities.

Carbonyl Stretching Vibrations

The most prominent feature in the infrared spectrum is the strong carbonyl stretching absorption appearing between 1663-1670 cm⁻¹. This frequency is characteristic of aromatic aldehydes where conjugation between the carbonyl group and the aromatic system results in a lower stretching frequency compared to saturated aldehydes, which typically absorb near 1730 cm⁻¹ [8] [9] [10]. The conjugation reduces the carbonyl bond order through resonance delocalization, resulting in the observed frequency shift of approximately 60-70 cm⁻¹ to lower wavenumbers.

Aldehyde Carbon-Hydrogen Stretching Modes

The aldehyde functionality exhibits characteristic carbon-hydrogen stretching vibrations that appear as weak to medium intensity absorptions. The asymmetric aldehyde carbon-hydrogen stretch occurs between 2850-2900 cm⁻¹, while the symmetric stretch appears between 2700-2760 cm⁻¹ [11] [12] [13]. These frequencies are distinctly lower than typical aromatic carbon-hydrogen stretches due to the unique electronic environment of the formyl group. The lower frequency band near 2720 cm⁻¹ is particularly diagnostic for aldehyde identification, often appearing as a shoulder to the main carbon-hydrogen stretching region [13].

Heterocyclic Nitrogen-Hydrogen Stretching

The indazole nitrogen-hydrogen bond produces a medium intensity absorption between 3213-3400 cm⁻¹, characteristic of secondary amine and heterocyclic nitrogen-hydrogen stretches [14] [15]. This broad absorption reflects the hydrogen bonding interactions typical of nitrogen-hydrogen groups in heterocyclic systems. The exact frequency within this range depends on intermolecular hydrogen bonding interactions and crystal packing effects in the solid state.

Aromatic Carbon-Hydrogen and Carbon-Carbon Stretching Modes

The aromatic carbon-hydrogen stretching vibrations appear as medium intensity absorptions between 3050-3100 cm⁻¹, higher in frequency than aliphatic carbon-hydrogen stretches due to the higher s-character of the carbon-hydrogen bonds in aromatic systems [16] [17]. The aromatic carbon-carbon stretching modes manifest as multiple medium intensity absorptions between 1600-1630 cm⁻¹, corresponding to the various aromatic ring breathing and stretching vibrations of the indazole heterocycle [16] [17].

Indazole Ring Vibrational Modes

The indazole heterocycle contributes specific vibrational modes between 1550-1580 cm⁻¹, attributed to carbon-nitrogen stretching vibrations within the five-membered ring portion of the bicyclic system [18] [15]. These modes are characteristic of azole heterocycles and provide fingerprint information for structural identification.

Aldehyde Carbon-Hydrogen Bending Vibrations

The aldehyde carbon-hydrogen bending vibration appears as a medium intensity absorption between 1390-1420 cm⁻¹ [12] [13]. This mode involves the in-plane bending of the formyl carbon-hydrogen bond and is diagnostic for aldehyde functional group identification when combined with the characteristic stretching modes.

Aromatic Out-of-Plane Deformation Modes

Strong absorptions between 800-900 cm⁻¹ correspond to aromatic carbon-hydrogen out-of-plane bending vibrations [16] [17]. These modes are highly characteristic of the substitution pattern on the benzene ring portion of the indazole system and provide information about the relative positions of substituents.

Carbon-Bromine Stretching Vibration

The carbon-bromine stretching mode appears as a medium intensity absorption between 600-700 cm⁻¹ [19]. This relatively low frequency reflects the large mass of the bromine atom and the relatively weak carbon-bromine bond compared to carbon-carbon or carbon-oxygen bonds.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| Aldehyde C=O stretch | 1663-1670 | Strong (s) | Aromatic aldehyde C=O (conjugated) | [8] [9] [10] |

| Indazole NH stretch | 3213-3400 | Medium (m) | Primary amine/heterocyclic NH | [14] [15] |

| Aromatic CH stretch | 3050-3100 | Medium (m) | Aromatic CH stretching modes | [16] [17] |

| Aldehyde CH stretch (asymmetric) | 2850-2900 | Weak (w) | Aldehyde formyl CH stretch | [11] [12] [13] |

| Aldehyde CH stretch (symmetric) | 2700-2760 | Weak (w) | Aldehyde formyl CH stretch | [11] [12] [13] |

| Aromatic C=C stretch | 1600-1630 | Medium (m) | Aromatic ring breathing modes | [16] [17] |

| Aromatic C=N stretch | 1550-1580 | Medium (m) | Indazole ring N=C stretching | [18] [15] |

| Aldehyde CH bend | 1390-1420 | Medium (m) | Aldehyde CH bending vibration | [12] [13] |

| Aromatic CH out-of-plane bend | 800-900 | Strong (s) | Aromatic CH out-of-plane deformation | [16] [17] |

| C-Br stretch | 600-700 | Medium (m) | Carbon-bromine stretching | [19] |

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 3-Bromo-1H-indazole-5-carbaldehyde under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the dissociation pathways of brominated heterocyclic aldehydes.

Molecular Ion Region and Bromine Isotope Pattern

The molecular ion region displays the characteristic bromine isotope pattern with peaks at m/z 225 and 227 corresponding to the ⁷⁹Br and ⁸¹Br isotopomers, respectively. The natural abundance ratio of bromine isotopes (approximately 1:1 for ⁷⁹Br:⁸¹Br) results in molecular ion peaks of nearly equal intensity, typically 15-25% relative abundance [20] [21] [22]. This isotope pattern serves as a definitive indicator for the presence of bromine in the molecule and confirms the molecular formula C₈H₅BrN₂O.

Alpha Hydrogen Loss

Low intensity peaks at m/z 224 and 226 represent the loss of a hydrogen atom from the molecular ion, maintaining the bromine isotope pattern [20] [23]. This alpha hydrogen loss process occurs through homolytic cleavage and represents a minor fragmentation pathway with relative intensities of 5-10%.

Carbonyl-Related Fragmentations

Significant fragmentation occurs through loss of the carbonyl functionality. Peaks at m/z 197 and 199 (40-60% relative intensity) correspond to the loss of the aldehyde group (CHO, 28 Da) from the molecular ion [20] [24]. This benzylic cleavage represents a favorable fragmentation pathway due to the stabilization of the resulting aromatic cation through resonance delocalization.

Additional peaks at m/z 196 and 198 (20-30% relative intensity) result from the combined loss of the aldehyde group and an additional hydrogen atom (total loss of 29 Da), representing a secondary fragmentation process [20] [24].

Heterocyclic Ring Fragmentations

The base peak at m/z 118 (100% relative intensity) results from extensive rearrangement and fragmentation of the indazole ring system [20] [24]. This fragment likely retains the core heterocyclic structure but has lost substituents and undergone ring contractions or rearrangements to achieve stability.

A significant peak at m/z 144 (30-50% relative intensity) represents ring cleavage products that maintain portions of the indazole framework [20] [23]. The exact structure of this fragment requires detailed mechanistic studies but likely involves cleavage of carbon-nitrogen bonds within the heterocyclic system.

Halogen Loss Processes

Bromine loss from the aromatic system produces a peak at m/z 90 (25-35% relative intensity), representing the formation of a dehalogenated fragment [22] [25]. This process occurs through homolytic cleavage of the carbon-bromine bond, forming a bromine radical and leaving a cationic aromatic fragment.

The bromine isotope pattern itself appears prominently at m/z 79 and 81 (80-90% relative intensity), resulting from direct bromine radical formation during the fragmentation process [26] [27] [21]. These peaks maintain the characteristic 1:1 intensity ratio of the bromine isotopes.

Cyclization Products

A minor peak at m/z 63 (15-25% relative intensity) likely represents a cyclization product formed through intramolecular rearrangement processes [20] [23]. Such cyclizations are common in heterocyclic compounds under electron ionization conditions and involve the formation of new ring systems from the original molecular framework.

Fragmentation Mechanisms

The fragmentation patterns reflect the electronic structure and bond strengths within 3-Bromo-1H-indazole-5-carbaldehyde. The preference for carbonyl loss indicates the weakness of the benzylic carbon-carbon bond adjacent to the aromatic system. The extensive heterocyclic rearrangements leading to the base peak at m/z 118 suggest that the indazole system can undergo significant structural reorganization while maintaining sufficient stability to appear as a major fragment [24].

The bromine isotope pattern preservation in multiple fragments confirms that bromine loss competes with other fragmentation pathways but does not dominate the spectrum. This behavior is typical for aromatic bromides where the carbon-bromine bond strength is intermediate between the very weak bonds that fragment readily and the strong bonds that remain intact [25].

| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure/Loss | Fragmentation Type | Reference |

|---|---|---|---|---|

| 225/227 (M⁺- ) | 15-25 (1:1 ratio) | Molecular ion (⁷⁹Br/⁸¹Br isotopes) | Molecular ion formation | [20] [21] [22] |

| 224/226 (M-H)⁺ | 5-10 (1:1 ratio) | Loss of H from molecular ion | Alpha hydrogen loss | [20] [23] |

| 197/199 | 40-60 (1:1 ratio) | Loss of CHO (28 Da) from M⁺- | Benzylic cleavage/carbonyl loss | [20] [24] |

| 196/198 | 20-30 (1:1 ratio) | Loss of CHO + H (29 Da) from M⁺- | Combined alpha/carbonyl loss | [20] [24] |

| 144 | 30-50 | Indazole ring cleavage | Ring fragmentation | [20] [23] |

| 118 | 100 (Base peak) | Base peak - indazole fragment | Heterocyclic rearrangement | [20] [24] |

| 90 | 25-35 | Loss of Br from aromatic system | Halogen loss | [22] [25] |

| 79/81 | 80-90 (1:1 ratio) | Bromine isotope pattern | Halogen radical | [26] [27] [21] |

| 63 | 15-25 | Cyclic fragment | Cyclization product | [20] [23] |

XLogP3

GHS Hazard Statements

Pictograms

Irritant